molecular formula C15H13N3O5S B5437765 N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5437765
M. Wt: 347.3 g/mol
InChI Key: DAHRGOVWPJUCIX-CXUHLZMHSA-N
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Description

“N’-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a thiophene ring, a benzodioxine ring, and a carbohydrazide group. These functional groups could potentially give the compound various chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a benzodioxine ring and a thiophene ring suggests a polycyclic structure. The nitro group is likely attached to the thiophene ring, and the carbohydrazide group is likely part of a larger functional group .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information or research on this compound, it’s impossible to provide a mechanism of action .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-9(14-6-10(8-24-14)18(20)21)16-17-15(19)13-7-22-11-4-2-3-5-12(11)23-13/h2-6,8,13H,7H2,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHRGOVWPJUCIX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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